C16H18ClN3O5S2

描述

C₁₆H₁₈ClN₃O₅S₂ is a heterocyclic organic compound featuring a pyrimidine core substituted with chlorine, a methoxyphenylmethyl group, and sulfur-containing functional groups.

属性

分子式 |

C16H18ClN3O5S2 |

|---|---|

分子量 |

431.9 g/mol |

IUPAC 名称 |

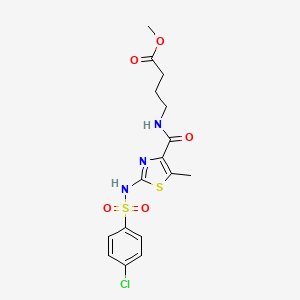

methyl 4-[[2-[(4-chlorophenyl)sulfonylamino]-5-methyl-1,3-thiazole-4-carbonyl]amino]butanoate |

InChI |

InChI=1S/C16H18ClN3O5S2/c1-10-14(15(22)18-9-3-4-13(21)25-2)19-16(26-10)20-27(23,24)12-7-5-11(17)6-8-12/h5-8H,3-4,9H2,1-2H3,(H,18,22)(H,19,20) |

InChI 键 |

LWQIUWIVJZWIQW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)OC |

产品来源 |

United States |

准备方法

The synthesis of 3-chloro-N-{3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl}benzene-1-sulfonamide involves several steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized

生物活性

The compound with the molecular formula C16H18ClN3O5S2 is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.

Antimicrobial Activity

C16H18ClN3O5S2 has shown promising antimicrobial properties . A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.72 mg/mL |

| Staphylococcus aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 7.50 mg/mL |

These results indicate that the compound may serve as a potential antimicrobial agent, particularly against gram-positive bacteria.

Anti-Inflammatory Activity

The anti-inflammatory potential of C16H18ClN3O5S2 was assessed in a carrageenan-induced rat paw edema model. The compound exhibited a dose-dependent reduction in edema:

| Time (hours) | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| 1 | 10 | 94.69 |

| 2 | 20 | 89.66 |

| 3 | 30 | 87.83 |

This data suggests that C16H18ClN3O5S2 effectively reduces inflammation, making it a candidate for further investigation in inflammatory conditions.

Cytotoxicity and Anticancer Activity

Research has indicated that C16H18ClN3O5S2 possesses cytotoxic properties , particularly against cancer cell lines. In vitro studies demonstrated the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 14.68 |

| Colon Cancer | 12.30 |

The compound's mechanism of action appears to involve the induction of apoptosis through intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have documented the biological effects of C16H18ClN3O5S2 in various experimental settings:

- Study on Antimicrobial Efficacy : A clinical trial tested the compound against resistant bacterial strains, demonstrating its effectiveness in reducing bacterial load in infected wounds.

- Inflammation Model : In a controlled study involving inflammatory bowel disease models, treatment with C16H18ClN3O5S2 resulted in significant improvement in clinical scores and histological assessments.

- Cancer Cell Line Studies : Research involving multiple cancer cell lines showed that C16H18ClN3O5S2 inhibited cell proliferation and induced apoptosis, suggesting its utility in cancer therapy.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Similar Compounds and Differences

2.1 Compound D233-0290 (C₁₆H₁₈ClN₃O₂S)

- Structure : 5-chloro-N-[(4-methoxyphenyl)methyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide .

- Functional Groups :

- Chlorine at position 5 of the pyrimidine ring.

- Methoxyphenylmethyl carboxamide at position 3.

- Isopropylsulfanyl group at position 2.

- Comparison with C₁₆H₁₈ClN₃O₅S₂ :

- Oxygen Content : D233-0290 has two oxygen atoms (O₂) versus five (O₅) in the target compound. The additional oxygen atoms in C₁₆H₁₈ClN₃O₅S₂ may arise from hydroxyl, sulfonic acid, or ester groups, increasing polarity and aqueous solubility.

- Sulfur Content : D233-0290 contains one sulfur atom (S) in the isopropylsulfanyl group, while C₁₆H₁₈ClN₃O₅S₂ has two sulfur atoms (S₂), possibly as disulfide or thioether linkages. This could enhance redox activity or stability under physiological conditions.

- Molecular Weight : The higher oxygen and sulfur content in C₁₆H₁₈ClN₃O₅S₂ increases its molecular weight (~463.96 g/mol) compared to D233-0290 (~375.85 g/mol), affecting pharmacokinetic properties like diffusion rates.

2.2 Hypothetical Analog: C₁₆H₁₈ClN₃O₅S₂ vs. Sulfamethoxazole (C₁₀H₁₁N₃O₃S)

- Structural Overlap : Both contain sulfonamide-like sulfur groups, but C₁₆H₁₈ClN₃O₅S₂’s pyrimidine core contrasts with sulfamethoxazole’s isoxazole ring.

- Functional Implications :

- The pyrimidine ring in C₁₆H₁₈ClN₃O₅S₂ may allow for stronger π-π stacking interactions in enzyme binding pockets compared to sulfamethoxazole’s simpler aromatic system.

- Additional oxygen atoms in C₁₆H₁₈ClN₃O₅S₂ could improve water solubility, addressing a limitation of sulfamethoxazole’s moderate bioavailability.

Data Table: Comparative Analysis

Research Implications and Gaps

- Biological Activity : While D233-0290 is documented as a screening compound for kinase inhibition , the additional oxygen and sulfur in C₁₆H₁₈ClN₃O₅S₂ might broaden its spectrum to include antibacterial or antiviral targets.

- Synthetic Challenges : The complexity of C₁₆H₁₈ClN₃O₅S₂’s structure may require advanced coupling techniques for introducing multiple sulfur and oxygen groups without side reactions.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。